molecular formula C10H16N2 B7780276 3,6-Bis(propan-2-yl)pyridazine

3,6-Bis(propan-2-yl)pyridazine

Cat. No.: B7780276
M. Wt: 164.25 g/mol
InChI Key: SEFCUKUVDJLESV-UHFFFAOYSA-N
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Description

3,6-Bis(propan-2-yl)pyridazine is an organic compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(propan-2-yl)pyridazine typically involves the reaction of pyridazine derivatives with isopropyl groups. One common method is the alkylation of pyridazine using isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the substitution of hydrogen atoms on the pyridazine ring with isopropyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(propan-2-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of pyridazine derivatives with additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced pyridazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl groups can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent.

Major Products Formed

The major products formed from these reactions include various substituted pyridazine derivatives, which can have different functional groups such as hydroxyl, amino, or alkyl groups, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,6-Bis(propan-2-yl)pyridazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals, contributing to advancements in agriculture and manufacturing.

Mechanism of Action

The mechanism of action of 3,6-Bis(propan-2-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic reactions.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound of 3,6-Bis(propan-2-yl)pyridazine, characterized by a six-membered ring with two adjacent nitrogen atoms.

    Pyrimidine: A similar diazine compound with nitrogen atoms at positions 1 and 3.

    Pyrazine: Another diazine compound with nitrogen atoms at positions 1 and 4.

Uniqueness

This compound is unique due to the presence of isopropyl groups at positions 3 and 6 on the pyridazine ring. This structural modification imparts distinct chemical properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and interactions with biological targets.

Biological Activity

3,6-Bis(propan-2-yl)pyridazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and research findings associated with this compound, supported by relevant data tables and case studies.

Overview of this compound

This compound is characterized by its unique structure, which includes two isopropyl groups attached to the pyridazine ring. This structural configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. For instance, a series of 3,6-disubstituted pyridazines were evaluated for their in vitro anticancer activity against various human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects:

CompoundCell LineIC50 (nM)Mechanism of Action
11lT-47D (Breast Cancer)43.8Induction of apoptosis and cell cycle arrest in G2/M phase
11mMDA-MB-231 (Breast)20.1CDK2 inhibition leading to apoptosis
11eSKOV-3 (Ovarian)>100Minimal effect on ovarian cancer cells

These findings suggest that compounds like this compound may exert their anticancer effects by modulating cell cycle progression and inducing apoptosis in specific cancer types .

The mechanism by which this compound exerts its biological effects appears to involve interactions with key cellular targets. A notable target identified through in silico studies is CDK2 (Cyclin-dependent kinase 2), which plays a crucial role in cell cycle regulation. Compounds exhibiting strong binding affinity to CDK2 can lead to inhibition of its activity, resulting in cell cycle arrest and subsequent apoptosis in cancer cells .

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on a series of pyridazine derivatives demonstrated that compounds similar to this compound showed promising results against breast cancer cell lines T-47D and MDA-MB-231. The most potent compounds induced significant increases in the sub-G1 phase of the cell cycle, indicating a rise in apoptotic cells .
  • Comparative Analysis : When compared to other pyridazine derivatives, this compound exhibited unique biological profiles due to its specific substitution pattern. This structural uniqueness may confer distinct chemical properties that enhance its biological activity compared to other analogs .

Properties

IUPAC Name

3,6-di(propan-2-yl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-7(2)9-5-6-10(8(3)4)12-11-9/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFCUKUVDJLESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(C=C1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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